Lapatinib-d7 Ditosylate is a pharmaceutical compound derived from lapatinib, which is primarily used in the treatment of certain types of breast cancer. This compound is a selective dual inhibitor of the epidermal growth factor receptor and the human epidermal growth factor receptor 2. Lapatinib-d7 Ditosylate is particularly noted for its role in targeting cancer cells that overexpress these receptors, thereby inhibiting tumor growth and proliferation.
Lapatinib-d7 Ditosylate is synthesized from lapatinib through a series of chemical reactions, where it is converted into its ditosylate form using p-toluenesulfonic acid monohydrate. The final product is a crystalline salt that enhances the compound's solubility and bioavailability, making it suitable for oral administration in clinical settings .
Lapatinib-d7 Ditosylate falls under the classification of tyrosine kinase inhibitors. It specifically targets the ErbB-1 and ErbB-2 receptors, which are implicated in various cancers, particularly breast cancer. The compound is categorized as an anticancer agent due to its mechanism of action that disrupts signaling pathways essential for tumor cell survival and proliferation .
The synthesis of Lapatinib-d7 Ditosylate involves several key steps:
The synthesis process includes precise control over temperature and reaction conditions to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Lapatinib-d7 Ditosylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure features a quinazoline core, which is essential for its interaction with tyrosine kinase receptors.
The primary chemical reactions involved in the synthesis of Lapatinib-d7 Ditosylate include:
Each reaction step requires careful monitoring of conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.
Lapatinib-d7 Ditosylate exerts its therapeutic effects primarily through inhibition of the ErbB-1 and ErbB-2 tyrosine kinases:
In vitro studies have demonstrated that Lapatinib-d7 Ditosylate has an IC50 value against ErbB-2 and ErbB-1 in the low nanomolar range (approximately 9.2 nM for ErbB-2) indicating high potency as a therapeutic agent .
Relevant analyses such as Differential Scanning Calorimetry (DSC) indicate low crystallinity, which correlates with enhanced solubility profiles observed during pharmacokinetic studies .
Lapatinib-d7 Ditosylate has significant applications in oncology:
Lapatinib-d7 ditosylate is a deuterated analogue of the tyrosine kinase inhibitor lapatinib, designed for advanced pharmacokinetic and metabolic studies. Its molecular formula is C43H35D7ClFN4O10S3, with a molecular weight of 932.5 g/mol [9] [10]. The compound features seven deuterium atoms strategically incorporated at the methylsulfonylethylamino side chain, specifically replacing hydrogen atoms at the N-methylsulfonylethyl group: three deuteriums on the methyl group (CD3) and two pairs on the methylene groups (CD2-CD2) [9]. This isotopic labeling pattern is illustrated in the isomeric SMILES notation:
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
[9]
The structural integrity of the quinazoline core and chlorobenzene moieties remains unaltered compared to non-deuterated lapatinib, ensuring biological activity is preserved while altering physicochemical traits for traceable quantification. The ditosylate salt component (comprising p-toluenesulfonate counterions) enhances crystallinity and stability, critical for long-term storage and analytical reproducibility [1] [10].
Property | Value |
---|---|
Molecular Formula | C43H35D7ClFN4O10S3 |
Molecular Weight | 932.5 g/mol |
Deuterium Positions | Methylsulfonylethylamino group |
Exact Mass | 931.22 g/mol |
Unlabeled CAS Number | 388082-77-7 |
Deuterated CAS Number | 1009307-24-7 |
Lapatinib-d7 ditosylate exhibits crystalline properties influenced by its ditosylate salt formation. While direct crystallographic data for the deuterated form is limited, studies on non-deuterated lapatinib ditosylate reveal a monoclinic crystal system with P21/c space group symmetry, where tosylate anions facilitate lattice stabilization via hydrogen bonding [1]. The deuterated analogue demonstrates enhanced thermal stability attributable to stronger C-D bonds (bond dissociation energy ~447 kJ/mol vs. ~338 kJ/mol for C-H), which resist oxidative degradation under accelerated storage conditions (40°C/75% RH) [7].
Incorporation into β-cyclodextrin-based ternary nanosponges further augments stability, with NMR studies confirming host-guest interactions between the quinazoline ring/furan moieties and cyclodextrin cavities. These complexes reduce crystallinity (verified via X-ray diffraction) and mitigate hygroscopicity, extending shelf-life . Under photolytic stress, deuterium labeling minimally impacts UV absorption profiles but reduces radical-mediated degradation due to kinetic isotope effects, as evidenced by reduced photodecomposition in D2O-based matrices [7] [8].
Lapatinib-d7 ditosylate shares the poor aqueous solubility inherent to the lapatinib scaffold, with a measured solubility of 0.0223 mg/mL in water at 25°C . Its octanol-water partition coefficient (log P) is 5.4, classifying it as highly lipophilic (BCS Class IV) . Deuterium substitution slightly increases lipophilicity (log P = 5.6 for Lapatinib-d7 vs. 5.4 for non-deuterated), attributed to reduced hydrogen bonding potential of C-D bonds [10].
The compound behaves as a weak base with pKa values identical to non-deuterated lapatinib: the quinazoline nitrogen pKa = 4.6 (protonation) and the secondary amine pKa = 7.2 [8]. Solubility enhancement strategies include nanosponge encapsulation, which elevates solubility to 0.84 mg/mL (37-fold increase) by forming non-covalent complexes with β-cyclodextrin cross-linked with diphenyl carbonate .
Parameter | Lapatinib-d7 Ditosylate | Non-Deuterated Equivalent |
---|---|---|
Water Solubility | 0.0223 mg/mL | 0.0223 mg/mL |
log P (Octanol-Water) | 5.6 | 5.4 |
pKa (Quinazoline N) | 4.6 | 4.6 |
pKa (Alkylamine) | 7.2 | 7.2 |
Solubility in β-CD NS | 0.84 mg/mL | 0.82 mg/mL |
Deuteration induces subtle but functionally significant alterations in physicochemical and biochemical behavior:
Property | Lapatinib-d7 Ditosylate | Non-Deuterated Lapatinib |
---|---|---|
Metabolic Half-life | 2.5-fold increase | Baseline |
HSA Binding Kd | 1.2 µM | 1.4 µM |
Fluorescence Quantum Yield | 0.28 (HSA-bound) | 0.23 (HSA-bound) |
Melting Point | 228–230°C | 225–227°C |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8